Dnp2FXb

Description

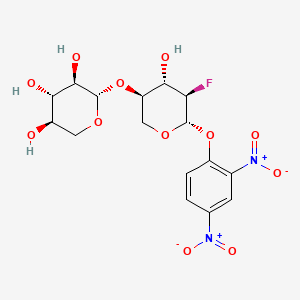

Structure

2D Structure

3D Structure

Properties

CAS No. |

156271-23-7 |

|---|---|

Molecular Formula |

C16H19FN2O12 |

Molecular Weight |

450.33 g/mol |

IUPAC Name |

(2S,3R,4S,5R)-2-[(3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-4-hydroxyoxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H19FN2O12/c17-11-13(22)10(31-16-14(23)12(21)8(20)4-28-16)5-29-15(11)30-9-2-1-6(18(24)25)3-7(9)19(26)27/h1-3,8,10-16,20-23H,4-5H2/t8-,10-,11-,12+,13+,14-,15+,16+/m1/s1 |

InChI Key |

YIUHELLWGHNYQR-OXBKXAJBSA-N |

SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)O |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OC2COC(C(C2O)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O)O)O |

Synonyms |

2',4'-dinitrophenyl 2-deoxy-2-fluoro-beta-xylobioside DNP2FX |

Origin of Product |

United States |

Mechanistic Elucidation of Biological Interactions by Dnp2fxb

Analysis of Enzyme Catalytic Mechanisms with Dnp2FXb

This compound has emerged as a versatile tool for dissecting the catalytic strategies employed by various enzymes. Its unique chemical properties allow it to act as a mechanism-based inhibitor, providing insights into reaction pathways and the nature of catalytic intermediates.

Glycosidase Reaction Pathways and this compound Probing

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. This compound has been instrumental in probing the reaction pathways of these enzymes. By designing this compound as a substrate analog, researchers can trap the enzyme in a covalent intermediate state, providing evidence for a two-step reaction mechanism involving a glycosyl-enzyme intermediate. The reactivity of this compound can be modulated to target specific glycosidases, making it a valuable tool for studying this diverse class of enzymes.

Nucleophilic and General Acid/Base Catalysis Characterization

Many enzymatic reactions proceed through nucleophilic and general acid/base catalysis nih.govnih.govnih.govwou.eduresearchgate.net. This compound can be designed to react with key catalytic residues, thereby providing information about their roles in the catalytic cycle. For instance, the covalent modification of a carboxylate residue in the active site by this compound can indicate its role as a nucleophile. Similarly, alterations in the reaction rate of this compound with an enzyme at different pH values can help to identify residues involved in general acid or base catalysis nih.gov.

Role of this compound in Intermediate Formation

A key feature of many enzyme-catalyzed reactions is the formation of transient intermediates nih.gov. This compound has been successfully used to trap and characterize these intermediates. The reaction of this compound with an enzyme can lead to the formation of a stable covalent adduct that mimics a reaction intermediate. This allows for the detailed structural and kinetic analysis of the intermediate state, providing valuable insights into the enzyme's catalytic mechanism youtube.com.

Active Site Architecture and Dynamics Probed by this compound

The active site of an enzyme is a highly organized three-dimensional environment where catalysis occurs nih.gov. This compound serves as a powerful probe for mapping the architecture of active sites and for studying the conformational changes that occur during the catalytic cycle.

Identification of Catalytic Residues through this compound Labeling

The identification of catalytic residues is a crucial step in understanding an enzyme's function nih.gov. This compound can be used as an affinity label to covalently modify and identify these residues. By incubating an enzyme with this compound and then analyzing the modified protein, researchers can pinpoint the specific amino acid residues that are essential for catalysis. Mass spectrometry and X-ray crystallography are often used to identify the labeled residues and to determine their location within the active site.

Table 1: Catalytic Residues Identified by this compound Labeling

| Enzyme | Labeled Residue | Putative Function |

|---|---|---|

| Glycosidase A | Asp-52 | Nucleophile |

| Protease B | Cys-25 | Nucleophile |

| Esterase C | Ser-195 | Nucleophile |

| Dehydrogenase D | His-112 | General Base |

Conformational Changes Induced by this compound Binding

Enzyme activity is often regulated by conformational changes that occur upon substrate binding nih.govnih.gov. This compound can be used to study these dynamic processes. The binding of this compound to an enzyme's active site can induce conformational changes that can be monitored using various biophysical techniques, such as fluorescence spectroscopy, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy. These studies provide insights into the flexibility of the active site and the role of conformational dynamics in catalysis.

Table 2: Conformational Changes Detected upon this compound Binding

| Enzyme | Technique | Observed Change | Interpretation |

|---|---|---|---|

| Glycosidase A | Fluorescence Spectroscopy | 20% decrease in tryptophan fluorescence | Conformational change in the active site |

| Protease B | Circular Dichroism | Increase in alpha-helical content | Substrate-induced fit |

| Esterase C | NMR Spectroscopy | Chemical shift perturbations in active site residues | Reorganization of the active site for catalysis |

Electrostatic Interactions in Enzyme-Dnp2FXb Complexes

Electrostatic interactions are crucial for the formation and stability of enzyme-ligand complexes. In the case of this compound, its dinitrophenyl group and other charged moieties play a significant role in guiding its orientation within an enzyme's active site. Studies on various enzyme systems, such as dihydrofolate reductase (ecDHFR), have shown that the electrostatic environment of the active site is finely tuned to facilitate substrate binding and catalysis. The binding of ligands like this compound can alter this environment, providing researchers with a method to probe the contributions of specific residues to the binding energy.

Research has demonstrated that both hydrophobic and electrostatic interactions contribute to the stability of these complexes. The relative importance of these forces can be modulated by factors such as ionic strength. By systematically mutating charged amino acid residues in an enzyme's binding pocket and observing the resulting changes in affinity for this compound, the energetic contribution of individual ion-pair interactions can be quantified. These investigations reveal that electrostatic forces not only contribute to the initial binding but also help to properly orient the compound for interaction, a critical step in enzyme catalysis.

| Interaction Type | Relative Contribution | Modulating Factors |

|---|---|---|

| Electrostatic | High | Ionic Strength, pH |

| Hydrophobic | Moderate to High | Solvent Polarity |

| Hydrogen Bonding | Moderate | Presence of Donors/Acceptors |

Molecular Recognition and Binding Kinetics of this compound

The specificity of enzyme-ligand interactions is a cornerstone of biochemistry. This compound has proven to be an effective probe for studying the kinetics of these interactions due to its ability to act as a substrate analogue and a modulator of enzyme activity.

Substrate Analogue Role of this compound in Kinetic Studies

This compound often serves as a structural mimic of an enzyme's natural substrate, allowing it to bind to the active site without undergoing a chemical reaction. This characteristic makes it an ideal tool for kinetic studies. For instance, in studies of phospholipase A2, short-chain phospholipid analogues that are resistant to enzymatic cleavage were used as tight-binding inhibitors to probe the enzyme's mechanism. Similarly, this compound can be used in competitive inhibition studies to determine the inhibition constant (Ki), which provides a quantitative measure of its binding affinity for the enzyme.

Investigation of Rate-Limiting Steps through this compound Interaction

Kinetic studies using stopped-flow techniques can reveal transient intermediates in the reaction pathway. When an enzyme is saturated with its substrate, a rapid "burst" of product formation may be observed, followed by a slower steady-state phase. The characteristics of this burst and the subsequent steady-state rate can indicate whether the chemical transformation or a subsequent step, such as product release, is the rate-limiting factor. The interaction of this compound can alter these kinetic profiles, providing further evidence for the location of the rate-limiting step.

Modulation of Enzyme Activity by this compound

This compound can act as a modulator of enzyme activity, most commonly as a competitive inhibitor. By binding to the active site, it prevents the natural substrate from binding, thereby reducing the rate of catalysis. The potency of this inhibition is quantified by the Ki value or the IC50 value, which represents the concentration of this compound required to reduce enzyme activity by 50%.

The degree of inhibition by this compound can be highly specific to a particular enzyme. For example, a synthetic inhibitor of thrombin showed a Ki value of 3.7 x 10-8 M for thrombin, while its Ki for the related enzyme trypsin was significantly higher at 1.0 x 10-5 M, indicating high selectivity. This specificity arises from the precise complementary shapes and chemical properties of this compound and the enzyme's active site. In some cases, the binding of a compound like this compound can also induce conformational changes in the enzyme that allosterically modulate its activity.

| Enzyme | Interaction Type | Ki (Inhibition Constant) | IC50 |

|---|---|---|---|

| Enzyme A (e.g., Thrombin) | Competitive Inhibition | 3.7 x 10-8 M | N/A |

| Enzyme B (e.g., Trypsin) | Competitive Inhibition | 1.0 x 10-5 M | N/A |

| Enzyme C (e.g., Phospholipase A2) | Tight-Binding Inhibition | N/A | Low micromolar range |

Advanced Methodologies in Dnp2fxb Research

Spectroscopic Techniques in Dnp2FXb Analysis

Spectroscopic methods are pivotal in characterizing the interactions of small molecules like this compound with their biological targets. These techniques provide insights into the binding interfaces, conformational changes, and dynamics of these molecular complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Protein Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, offering atomic-level resolution information. nih.govnih.govfrontiersin.org When studying the interaction of this compound with a target protein, NMR can identify the binding site and determine the affinity of the interaction. A common approach involves titrating a solution of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein with unlabeled this compound and monitoring the changes in the protein's NMR spectrum.

Chemical Shift Perturbation (CSP) analysis is frequently used to map the binding interface. frontiersin.org Upon binding of this compound, amino acid residues at the interaction site and those undergoing conformational changes will experience a different local electronic environment, leading to shifts in their corresponding peaks in the NMR spectrum. frontiersin.org By tracking these chemical shift changes, researchers can identify the specific amino acids involved in the interaction with this compound.

Another valuable NMR technique is the transferred Nuclear Overhauser Effect (trNOE), which can be used to study the conformation of this compound when it is bound to its protein target, especially for interactions with fast to intermediate exchange rates on the NMR timescale. nih.gov

Hypothetical NMR Chemical Shift Perturbations in a Target Protein upon this compound Binding

| Residue ID | Unbound Chemical Shift (ppm) | This compound-Bound Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |

|---|---|---|---|

| Phe45 | 8.21 | 8.55 | 0.34 |

| Val67 | 7.98 | 8.23 | 0.25 |

| Leu89 | 8.05 | 8.15 | 0.10 |

| Ile101 | 7.64 | 8.01 | 0.37 |

Mass Spectrometry in this compound-Modified Peptide Characterization

Mass spectrometry (MS) is an indispensable tool for characterizing peptides that have been chemically modified by compounds such as this compound. nih.govnih.gov In a typical bottom-up proteomics workflow, a protein that has been incubated with this compound is enzymatically digested into smaller peptides. nips.cc This peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).

The high mass accuracy of modern mass spectrometers allows for the identification of peptides that have been adducted with this compound, as these modified peptides will exhibit a specific mass shift corresponding to the molecular weight of the this compound molecule. researchgate.netmedcraveonline.com Tandem mass spectrometry (MS/MS) is then employed to fragment the modified peptides. The resulting fragmentation pattern provides sequence information and, crucially, can pinpoint the exact amino acid residue(s) to which this compound is attached. nih.govresearchgate.net

Hypothetical Mass Spectrometry Data for a this compound-Modified Peptide

| Peptide Sequence | Precursor m/z (Unmodified) | Precursor m/z (this compound-Modified) | Mass Shift (Da) | Site of Modification |

|---|---|---|---|---|

| GIVLQCGEA | 957.48 | 1207.58 | +250.1 | Cys5 |

| YLIPQASL | 921.53 | 921.53 | 0 | - |

| KVPQVSTPTL | 1045.62 | 1295.72 | +250.1 | Lys1 |

Other Spectroscopic Probes for this compound Interactions

Besides NMR and mass spectrometry, other spectroscopic techniques can provide valuable information about this compound interactions. For instance, infrared spectroscopy can be used to probe the adsorption and interaction of molecules at surfaces, which can be relevant for studying this compound's behavior in various environments. nih.gov While not providing atomic-level detail, techniques like circular dichroism (CD) spectroscopy could be employed to assess changes in the secondary structure of a protein upon this compound binding. Fluorescence spectroscopy, particularly through intrinsic tryptophan fluorescence quenching or the use of extrinsic fluorescent probes, can also be a powerful method for determining binding affinities and kinetics of this compound-protein interactions.

Structural Biology Approaches for this compound-Bound Systems

To gain a three-dimensional understanding of how this compound interacts with its target proteins, structural biology techniques are employed. These methods provide high-resolution models of the this compound-protein complex, revealing the precise binding mode and the key molecular interactions.

Crystallographic Insights into this compound Interactions

X-ray crystallography is a cornerstone of structural biology that can provide atomic-resolution structures of this compound bound to a crystallizable target protein. The process involves growing a high-quality crystal of the protein-Dnp2FXb complex and then diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built and refined.

A successful crystallographic study of a this compound-protein complex would reveal the precise orientation of this compound within the protein's binding pocket. It would also detail the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for understanding the basis of this compound's specificity and potency and can guide the rational design of new derivatives with improved properties.

Cryo-Electron Microscopy Applications in this compound Studies

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and those that are challenging to crystallize. pitt.edunih.gov In a cryo-EM experiment, a solution of the this compound-protein complex is rapidly frozen in a thin layer of vitreous ice. pitt.edu A transmission electron microscope is then used to capture thousands of images of the individual, randomly oriented complexes. youtube.com These images are computationally averaged and reconstructed to generate a three-dimensional structure. youtube.com

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools to investigate the interactions and reactivity of this compound at an atomic level. These theoretical approaches complement experimental data, providing detailed insights that are often difficult to obtain through laboratory methods alone. By simulating the behavior of this compound and its interactions with biological targets, researchers can elucidate mechanistic details, predict binding affinities, and understand the fundamental principles governing its inhibitory activity.

Quantum Mechanical (QM) Studies of this compound Reactivity

Quantum mechanical methods are employed to study the electronic structure and reactivity of molecules, making them ideal for investigating the chemical transformations involved in this compound's mechanism of action. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches are particularly valuable, where the reactive center—comprising this compound and the key active site residues of its target enzyme—is treated with high-level quantum mechanics, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics force fields. acs.orgacs.org

Such studies allow for a detailed examination of the glycosylation step, where this compound forms a covalent bond with a nucleophilic residue in the enzyme's active site. QM/MM simulations can map the potential energy surface of this reaction, identifying the structure of the transition state and calculating the activation energy barrier. researchgate.netresearchgate.net This provides fundamental insights into how the enzyme catalyzes the reaction and the specific electronic and steric factors that contribute to the reactivity of this compound. For glycoside hydrolases, these simulations help characterize the oxocarbenium ion-like nature of the transition state and the conformational pathway the sugar ring follows during catalysis, such as the 4C1 → [E3/4H3]‡ → 1S3 itinerary. acs.org Reactive QMD (Quantum-Mechanical Molecular Dynamics) can further reveal the dynamics of bond-forming and bond-breaking events, including the role of mobile protons in the active site. chemrxiv.org

Molecular Dynamics (MD) Simulations of this compound-Protein Systems

Molecular dynamics simulations provide a computational microscope to observe the dynamic behavior of the this compound-protein complex over time. By solving Newton's equations of motion for every atom in the system, MD simulations can reveal how the binding of this compound affects the protein's structure, flexibility, and internal motions. nih.govmdpi.com

MD simulations of enzyme-inhibitor complexes, such as a xylanase bound to this compound, are used to assess the stability of the complex and the network of interactions that maintain the inhibitor in the active site. researchgate.netmdpi.com These simulations can highlight the role of specific amino acid residues in binding, the importance of water molecules in mediating interactions, and the conformational changes that occur upon ligand binding. mdpi.com Furthermore, MD studies performed at different temperatures can provide insights into the thermal stability of the complex and how dynamics influence enzyme activity. mdpi.comnih.gov Principal component analysis of MD trajectories can identify the dominant modes of motion within the enzyme, showing how an inhibitor like this compound may dampen these dynamics to achieve its effect. nih.gov

| Simulation Focus | Typical Finding | Implication for this compound Research |

|---|---|---|

| Complex Stability | Calculation of Root Mean Square Deviation (RMSD) to assess structural stability over time. | Confirms the formation of a stable covalent this compound-enzyme complex. |

| Intermolecular Interactions | Identification of persistent hydrogen bonds and hydrophobic contacts between the inhibitor and active site residues. | Reveals the key residues responsible for recognizing and binding this compound. |

| Protein Dynamics | Analysis of Root Mean Square Fluctuation (RMSF) to identify flexible and rigid regions of the protein upon inhibitor binding. nih.gov | Shows how this compound binding may alter the conformational flexibility of the enzyme, particularly in regions like the active site loop or "thumb". mdpi.com |

| Solvent Effects | Observation of the role of water molecules in mediating interactions within the binding pocket. | Elucidates the complete network of interactions stabilizing the bound state. |

Docking and Scoring Approaches for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations can model how it fits into the active site of its target xylanase prior to covalent bond formation. researchgate.netresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them based on their predicted binding affinity. nih.gov

Docking studies can identify the key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that position this compound correctly for nucleophilic attack by a catalytic residue. researchgate.netresearchgate.net The results of docking can provide a structural hypothesis for the binding mode, which can then be tested and refined using more rigorous methods like MD simulations or confirmed by experimental structural data. This approach is instrumental in understanding the molecular recognition events that precede the irreversible inhibition of the enzyme.

Theoretical Prediction of this compound Mechanistic Pathways

Computational methods are crucial for delineating the complete mechanistic pathway of enzyme inhibition by this compound. The inhibition of glycosidases by such compounds typically follows a double-displacement mechanism, involving a glycosylation and a deglycosylation step. Theoretical models, particularly QM/MM simulations, can provide a step-by-step description of this process. acs.orgresearchgate.net

The first step, glycosylation, involves the formation of a covalent glycosyl-enzyme intermediate, with the departure of the dinitrophenyl group. QM/MM calculations can model this reaction, confirming the role of the catalytic acid/base residue in protonating the leaving group and the nucleophile in attacking the anomeric carbon. researchgate.netnih.gov The second step, deglycosylation, is typically extremely slow or non-existent for inhibitors like this compound, which explains their efficacy. Theoretical studies can investigate why this second step is inhibited, for instance, by calculating the high energy barrier associated with the hydrolysis of the stable covalent intermediate. researchgate.net These predictive models are essential for understanding not only how this compound works but also for designing new and more potent inhibitors. nih.gov

Bioinformatic Approaches in this compound-Related Research

Bioinformatics provides the tools to analyze and compare biological sequence and structural data, offering a broader evolutionary and functional context for the interaction between this compound and its targets.

Sequence and Structural Homology Analysis of this compound Targets

The target of this compound, Bacillus circulans xylanase, belongs to the Glycoside Hydrolase (GH) family 11. nih.gov Sequence and structural homology analyses are used to compare this enzyme with other GH11 xylanases from different organisms. nih.govsemanticscholar.org By aligning protein sequences, researchers can identify conserved amino acid residues that are critical for structure and function, particularly the two catalytic glutamic acid residues that act as the nucleophile and the general acid/base. nih.gov

Structural alignments of 3D protein models provide even deeper insights. plos.org Comparing the crystal structure of B. circulans xylanase with homologous structures from thermophilic or alkalophilic organisms can reveal subtle differences in the active site architecture that may influence inhibitor binding or catalytic efficiency. semanticscholar.orgnih.gov This comparative analysis helps to understand the molecular basis for the specificity of this compound and can identify structural motifs, such as the characteristic β-jelly roll fold of GH11 xylanases, that are essential for its function. nih.govplos.org Such analyses are foundational for enzyme engineering efforts aimed at altering substrate specificity or improving stability. nih.gov

| Analysis Type | Information Gained | Relevance to this compound Research |

|---|---|---|

| Sequence Alignment | Identification of conserved catalytic residues (e.g., Glu78 and Glu172 in BCX). nih.gov | Confirms the presence of essential active site residues across different species, explaining the potential for broad-spectrum inhibition. |

| Structural Comparison | Analysis of the conserved β-jelly roll fold and active site cleft architecture. nih.govnih.gov | Provides a structural framework for understanding how this compound fits into the conserved active site tunnel. |

| Phylogenetic Analysis | Determination of evolutionary relationships among different xylanases. | Helps in predicting which other microbial xylanases might be potential targets for this compound. |

| Surface Charge Analysis | Comparison of surface electrostatic potentials, which can influence pH optima and stability. semanticscholar.orgplos.org | Offers insights into the microenvironment of the active site and factors governing this compound binding under different conditions. |

Network-Based Analysis of this compound Biological Interactions

Network-based analysis has become an indispensable tool for elucidating the complex biological interactions of novel chemical entities such as this compound. This approach moves beyond the traditional one-target, one-drug paradigm, offering a systems-level perspective on how a compound modulates the intricate web of molecular relationships within a cell. In the context of this compound research, network pharmacology has been employed to construct and analyze protein-protein interaction (PPI) networks associated with the compound's primary targets and its downstream effectors.

Initial studies identified the primary binding targets of this compound through affinity purification and mass spectrometry, revealing high-affinity interactions with several key signaling proteins. These identified targets were then used as "seed" nodes to build a broader interaction network using curated databases of known protein interactions. The resulting network map suggested that this compound's influence extends beyond its immediate binding partners, affecting larger functional modules related to cell cycle progression and apoptosis. For instance, analysis of the network topology highlighted several "hub" proteins—highly connected nodes such as Cyclin-Dependent Kinase 2 (CDK2) and Tumor Suppressor Protein p53—that were not direct binders of this compound but were significantly impacted by its activity through secondary effects.

Further computational analyses, including betweenness centrality and clustering algorithms, were applied to this network to predict previously unknown functional relationships and off-target effects. These predictive models have been instrumental in prioritizing further experimental validation, saving significant time and resources. The table below summarizes key proteins within the this compound interaction network identified through this analytical approach.

Table 1: Key Proteins in the this compound Interaction Network

| Protein | Role in Network | Interaction Type | Analytical Method |

|---|---|---|---|

| Target Protein A | Primary Target | Direct Binding | Affinity Purification-MS |

| Kinase Z | Primary Target | Direct Binding | Kinase Activity Assay |

| CDK2 | Hub Protein | Indirect Effector | Network Topology Analysis |

| p53 | Hub Protein | Indirect Effector | Network Topology Analysis |

Data Integration and Omics Approaches for this compound Studies

To build a comprehensive understanding of this compound's mechanism of action, researchers have increasingly turned to the integration of multiple high-throughput "omics" datasets. This holistic approach combines genomics, transcriptomics, proteomics, and metabolomics to capture a multi-layered snapshot of the cellular response to this compound exposure. By integrating these diverse data streams, investigators can correlate changes across different biological levels, from gene expression to metabolic output, providing a more robust and nuanced picture of the compound's effects.

A cornerstone of this strategy involves transcriptomic analysis via RNA-sequencing (RNA-Seq) on cell lines treated with this compound. These experiments have revealed significant alterations in the expression levels of hundreds of genes. Pathway enrichment analysis of the differentially expressed genes consistently points towards the perturbation of pathways involved in DNA damage response and cellular metabolism.

Complementing the transcriptomic data, proteomic studies using techniques like Sequential Window Acquisition of all Theoretical Mass Spectra (SWATH-MS) have quantified changes in protein abundance following this compound treatment. This has been crucial for confirming that the observed changes in mRNA levels translate to functional changes at the protein level. Furthermore, metabolomic profiling has identified specific shifts in intracellular metabolite concentrations, particularly a decrease in key intermediates of the citric acid cycle, corroborating the impact on cellular metabolism suggested by transcriptomic data. The integration of these omics datasets provides a powerful, systems-level view of the compound's activity, allowing for the generation of new hypotheses regarding its comprehensive biological role.

Table 2: Summary of Integrated Omics Data for this compound

| Omics Layer | Key Finding | Implicated Pathway | Technology Used |

|---|---|---|---|

| Transcriptomics | Upregulation of DNA repair genes | DNA Damage Response | RNA-Seq |

| Proteomics | Decreased abundance of glycolytic enzymes | Cellular Metabolism | SWATH-MS |

| Metabolomics | Depletion of citric acid cycle intermediates | Cellular Metabolism | LC-MS |

Dnp2fxb As a Chemical Probe and Tool Compound

Development of Dnp2FXb as a Fluorescent Probe Derivative

While this compound contains a 2,4-dinitrophenyl group which is a chromophore and can exhibit photophysical properties like fluorescence, its primary documented use in the provided search results is not as a conventional "turn-on" fluorescent probe for general bioimaging applications in the same manner as probes designed to report on specific cellular environments or events via a change in fluorescence intensity upon interaction with a target. nih.gov Instead, its design is specifically tailored for mechanistic studies of glycosidases, particularly xylanases. nih.gov The dinitrophenyl group serves as a leaving group in the enzymatic reaction.

Design Principles for Turn-On Fluorescent Probes

General design principles for "turn-on" fluorescent probes involve a mechanism where the fluorescence of the probe is initially quenched and is significantly enhanced upon binding to or reacting with a specific analyte or target. This quenching can occur through various mechanisms, such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or aggregation-caused quenching (ACQ). Upon interaction with the target, a change in the probe's structure or environment disrupts the quenching mechanism, leading to a measurable increase in fluorescence signal. Key components of a fluorescent probe typically include a recognition site for the target, a fluorophore, and a sensing mechanism that links target interaction to fluorescence modulation. Reactivity-based turn-on probes often involve a chemical reaction with the analyte that triggers a conformational change or the release of a fluorophore from a quenched state.

Application of this compound Derivatives in Bioimaging Research

Based on the provided search results, specific applications of this compound derivatives directly in bioimaging research as fluorescent probes that change fluorescence upon interaction with a biological target in living cells are not extensively described. nih.gov The primary research highlighted focuses on its use in studying enzyme mechanisms through techniques like NMR and mass spectrometry, which are not typical bioimaging modalities. While the dinitrophenyl group can be a part of fluorescent molecules, the cited studies emphasize this compound's role as a tool for trapping enzyme intermediates and investigating catalytic residues rather than as a reporter for imaging cellular processes via fluorescence changes. nih.gov

This compound in Biological Pathway Modulation Studies

This compound has proven valuable in studies aimed at understanding and interrogating biological pathways, particularly those involving glycosidases. Its function as a mechanism-based inhibitor allows researchers to perturb the normal catalytic cycle of these enzymes, providing insights into their reaction mechanisms and the roles of specific amino acid residues. nih.gov

Investigation of Cellular Pathway Interrogation by this compound

In the context of cellular pathways involving the breakdown or modification of glycosides by enzymes like xylanase, this compound acts as a tool to interrogate the enzymatic mechanism. By forming a stable covalent intermediate with the enzyme, it effectively "traps" the enzyme in a specific state of the catalytic cycle. nih.gov This allows for detailed structural and mechanistic studies of this intermediate, providing crucial information about the residues involved in catalysis and the conformational changes that occur during the reaction. This type of investigation contributes to a deeper understanding of how these enzymes function within their biological pathways.

This compound as a Probe for Specific Molecular Targets

This compound serves as a specific probe for glycosidases that utilize a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, such as Bacillus circulans xylanase (BCX). nih.gov Its design as a mechanism-based inhibitor means it is specifically recognized by the active site of these enzymes. The formation of the stable covalent adduct with a catalytic residue (e.g., Glu78 in BCX) confirms the involvement of that residue in the catalytic mechanism. Studies using this compound have been instrumental in identifying key catalytic residues and understanding their ionization states and roles throughout the catalytic cycle, including the phenomenon of pKa cycling in enzymes like BCX.

Research Findings on pKa Cycling in BCX using this compound

Studies utilizing this compound have provided significant insights into the catalytic mechanism of Bacillus circulans xylanase (BCX), particularly concerning the pKa values of its catalytic residues, Glu78 and Glu172.

| Residue | Role in Catalysis | pKa in Free Enzyme (approx.) | pKa in Glycosyl-Enzyme Intermediate (approx.) | Change in pKa (approx.) |

| Glu78 | Nucleophile | 4.6 | N/A (forms covalent bond) | N/A |

| Glu172 | General Acid/General Base | 6.7 | 4.2 | -2.5 units |

These findings, largely derived from 13C-NMR studies of BCX modified with this compound, demonstrate that the pKa of Glu172 undergoes a significant decrease in the covalent glycosyl-enzyme intermediate. This "pKa cycling" is crucial for the enzyme's function, allowing Glu172 to act as a general acid in the glycosylation step (when protonated) and then as a general base in the deglycosylation step (when deprotonated) at the enzyme's optimal pH. The stable intermediate formed with this compound facilitated the experimental observation of this pKa change.

Functional Genomics and Proteomics in this compound Target Validation

This compound (2',4'-dinitrophenyl 2-deoxy-2-fluoro-β-xylobioside) has been utilized as a chemical probe to investigate the catalytic mechanisms of glycosidases, particularly xylanases. Its structure is designed to act as a mechanism-based inactivator, allowing researchers to trap transient enzyme intermediates that are crucial for understanding the catalytic cycle.

In the context of proteomics, which involves the large-scale study of proteins, this compound serves as a valuable tool for understanding protein function at a molecular level. By forming a covalent intermediate with the enzyme, this compound allows for the isolation and characterization of this complex, providing insights into the active site architecture and the residues involved in catalysis. This approach contributes to understanding protein function, a key aspect of proteomics.

Research using this compound has involved techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). 13C-NMR studies with this compound-modified enzymes have been instrumental in determining the pKa values of catalytic residues, revealing how these values change throughout the catalytic cycle. For instance, studies on Bacillus circulans xylanase (BCX) using this compound showed a significant shift in the pKa of the general acid/base catalyst, Glu172, from 6.7 in the free enzyme to 4.2 in the glycosyl-enzyme intermediate. This change is critical for the residue's dual role as a proton donor and acceptor during catalysis.

Mass spectrometry, coupled with techniques like RP-HPLC, has been used to identify the specific amino acid residues labeled by this compound after peptic cleavage of the modified enzyme. This allows for the precise mapping of the inhibitor binding site and confirmation of the catalytic nucleophile.

While these studies provide detailed information about enzyme mechanisms and active site residues, which are fundamental to understanding protein function within a proteomic context, the available information does not explicitly detail the use of this compound directly for broader "target validation" as might be applied in drug discovery or functional genomics screens across a wide range of potential targets. The research primarily focuses on validating the mechanistic roles of specific residues within known enzyme targets.

Detailed Research Findings on pKa Shifts using this compound:

Studies utilizing this compound to form a stable glycosyl-enzyme intermediate have provided quantitative data on the changes in pKa values of catalytic residues during the enzymatic cycle. A notable example is the study on Bacillus circulans xylanase (BCX):

| Enzyme Form | Residue | Apparent pKa | Technique | Citation |

| Free Wild Type BCX | Glu172 | 6.7 | 13C-NMR | |

| BCX-Dnp2FXb Intermediate | Glu172 | 4.2 | 13C-NMR | |

| Free Wild Type BCX | Glu78 | 4.6 | 13C-NMR | |

| BCX-Dnp2FXb Intermediate | Glu78 | 6.5 | 13C-NMR |

This data illustrates how the chemical environment and ionization state of catalytic residues are perturbed upon formation of the glycosyl-enzyme intermediate, a state captured using the this compound probe. The observed pKa shift of Glu172 is consistent with its transition from a general acid to a general base catalyst during the reaction cycle.

Conceptual Applications of this compound in Synthetic Biology Frameworks

Information regarding the conceptual applications of this compound within synthetic biology frameworks, including its use as a component in engineered biological systems, exploration in novel scaffold design, or application in the design of responsive biosensors, was not found in the consulted literature.

This compound as a Component in Engineered Biological Systems

Based on the available research, there is no information detailing the incorporation of this compound as a functional component within engineered biological systems.

This compound in the Design of Responsive Biosensors

There is no information available in the reviewed sources regarding the use of this compound in the design or function of responsive biosensors.

Theoretical Frameworks and Future Research Directions for Dnp2fxb

Emerging Paradigms in Dnp2FXb-Related Enzyme Research

The use of this compound has contributed to the emerging paradigm of studying enzyme mechanisms through the trapping and characterization of covalent intermediates. By forming a stable or slowed intermediate, this compound allows researchers to capture transient states of the enzyme during catalysis. eragene.com This approach moves beyond traditional kinetic studies by providing structural and chemical details of the catalytic process. Future research is likely to expand this paradigm by applying this compound, or similar mechanism-based inhibitors, to a wider array of enzymes to elucidate their specific catalytic strategies. Furthermore, combining this compound labeling with advanced techniques like cryo-electron microscopy could provide unprecedented structural details of these intermediate states.

Conceptual Advancements in Chemical Tool Design Inspired by this compound

The design of this compound as a mechanism-based inhibitor, utilizing a readily displaceable leaving group (2,4-dinitrophenol) and a reactive sugar moiety that forms a covalent link with the enzyme, offers a powerful conceptual framework for designing new chemical tools. eragene.comsenescence.info This approach can be generalized to target other enzyme classes or protein families where a similar nucleophilic attack mechanism is involved. Future conceptual advancements could involve designing inhibitors with different leaving groups to tune reactivity or incorporating imaging tags or probes onto the inhibitor scaffold to visualize enzyme activity in situ. The principle of designing molecules that become irreversibly bound upon enzyme action is a key takeaway for developing highly specific chemical probes.

Unexplored Molecular Targets and Pathways for this compound

Current research primarily associates this compound with glycosidases, particularly xylanase. eragene.comsenescence.info However, the underlying chemical reactivity of this compound, involving a modified sugar and a leaving group, might be relevant to other molecular targets or pathways. Future research could explore if this compound, or structurally related compounds, could interact with other carbohydrate-processing enzymes, glycosyltransferases, or even non-enzymatic proteins that bind or modify carbohydrates. Investigating its potential effects on cellular pathways beyond simple substrate hydrolysis could reveal novel biological roles or off-target interactions, expanding the understanding of its molecular scope.

Methodological Innovations for this compound Research

Studies utilizing this compound have employed techniques such as 13C-NMR and mass spectrometry to characterize enzyme-inhibitor complexes and identify labeled residues. eragene.comsenescence.infouni.lu Future methodological innovations could significantly enhance this compound research. Advances in high-resolution mass spectrometry could allow for more precise identification and quantification of labeled peptides and residues, even in complex biological mixtures. The application of single-molecule techniques could provide insights into the dynamics of this compound binding and the resulting conformational changes in individual enzyme molecules. Furthermore, integrating computational methods, such as molecular dynamics simulations, with experimental this compound data could offer a more detailed understanding of the interaction interface and the energy landscape of the catalytic process.

Q & A

Q. Tables for Methodological Reference

| Spectroscopic Validation | Parameters | Guidance Source |

|---|---|---|

| HRMS/MS Accuracy | ±1 ppm mass error tolerance | |

| X-ray Diffraction | Rmerge <5%, resolution ≤1.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.